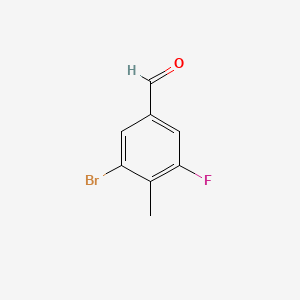

5-Bromo-3-fluoro-4-methylbenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-5-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZMORAUZYBPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719226 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370411-47-4 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-fluoro-4-methylbenzaldehyde

CAS Number: 1370411-47-4

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a key intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a proposed synthesis protocol, and its potential applications in medicinal chemistry.

Core Data Presentation

Quantitative and qualitative data for this compound are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 1370411-47-4 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Safety and Hazard Information

| Hazard Class | Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible route can be inferred from established methods for the synthesis of substituted benzaldehydes. A proposed experimental workflow is detailed below, based on the bromination of a fluorinated tolualdehyde precursor.

Proposed Synthesis of this compound

This proposed synthesis involves the electrophilic bromination of 3-fluoro-4-methylbenzaldehyde.

Materials:

-

3-Fluoro-4-methylbenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylbenzaldehyde (1 equivalent) in dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add concentrated sulfuric acid. Following this, add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it over ice-cold water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Potential Role in Medicinal Chemistry

Caption: Potential synthetic pathways for drug discovery using the target molecule.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to its unique combination of functional groups. The aldehyde group serves as a versatile handle for various chemical transformations, while the bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

The presence of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[2][3] The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore the chemical space for drug discovery.

This intermediate can be utilized in the synthesis of a wide range of biologically active molecules, including:

-

Kinase Inhibitors: The benzaldehyde core can be elaborated into heterocyclic scaffolds commonly found in kinase inhibitors.

-

Anti-inflammatory Agents: It can serve as a precursor for the synthesis of chalcones and other compounds with anti-inflammatory properties.

-

Neurological Drugs: The structural motifs accessible from this intermediate are relevant in the design of agents targeting the central nervous system.

The strategic placement of the bromo, fluoro, and methyl groups on the benzaldehyde ring provides a unique substitution pattern that can be exploited by medicinal chemists to fine-tune the biological activity and properties of new therapeutic agents.

References

In-depth Technical Analysis of 5-Bromo-3-fluoro-4-methylbenzaldehyde: Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a compound of interest in various research and development applications. The determination of an accurate molecular weight is a fundamental and critical step in chemical synthesis, analysis, and formulation.

Molecular Composition and Structure

This compound is a substituted aromatic aldehyde. Its structure consists of a benzene ring functionalized with a bromo group, a fluoro group, a methyl group, and a formyl (aldehyde) group. The molecular formula for this compound has been identified as C₈H₆BrFO[1][2].

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen (O).

The standard atomic weights for these elements are:

Based on the molecular formula C₈H₆BrFO, the molecular weight is calculated as follows:

(8 x Atomic Weight of C) + (6 x Atomic Weight of H) + (1 x Atomic Weight of Br) + (1 x Atomic Weight of F) + (1 x Atomic Weight of O)

(8 x 12.011) + (6 x 1.008) + (1 x 79.904) + (1 x 18.998) + (1 x 15.999) = 217.037 g/mol

This calculated value is consistent with the molecular weight of 217.04 g/mol provided by chemical suppliers[1][2].

Data Summary

For clarity and ease of comparison, the quantitative data used in the molecular weight determination is summarized in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 217.037 |

Methodological Considerations

The determination of molecular weight is a foundational calculation in chemistry and does not involve experimental protocols in the same way that a synthesis or bioassay would. The value is derived from the established molecular formula and the standard atomic weights of the elements, which are determined through highly precise analytical techniques such as mass spectrometry.

Therefore, the request for detailed experimental protocols, signaling pathway diagrams, and experimental workflows is not applicable to the specific topic of molecular weight determination. These elements are typically associated with research involving the synthesis, biological activity, or mechanism of action of a compound.

References

- 1. 1370411-47-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:1370411-47-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. byjus.com [byjus.com]

- 14. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. brainly.in [brainly.in]

- 17. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 19. princeton.edu [princeton.edu]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. Oxygen, atomic [webbook.nist.gov]

Technical Guide: Physicochemical Properties of 5-Bromo-3-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical properties of 5-Bromo-3-fluoro-4-methylbenzaldehyde (CAS No. 1370411-47-4). This compound is a substituted benzaldehyde derivative, which can serve as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. This document compiles available data from commercial suppliers and chemical databases. However, it is important to note that specific experimentally determined quantitative physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. A general workflow for the experimental determination of these properties is presented.

Chemical Identity and General Properties

This compound is a halogenated and methylated aromatic aldehyde. Its structure incorporates a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde framework, offering multiple reactive sites for synthetic transformations.

| Property | Value | Source |

| CAS Number | 1370411-47-4 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| IUPAC Name | 3-bromo-5-fluoro-4-methylbenzaldehyde | |

| Physical Form | Solid | |

| Purity | ~98% | |

| Storage Conditions | 2-8°C, in a dark, inert atmosphere |

Quantitative Physical Properties

Extensive searches of chemical databases and supplier information did not yield experimentally determined quantitative physical properties for this compound. The data for melting point, boiling point, density, and solubility are currently unavailable in the public domain.

Experimental Protocols

As no specific literature detailing the experimental determination of the physical properties for this compound was found, a general methodology for the characterization of a novel or uncharacterized solid organic compound is provided below.

Workflow for Determination of Physical Properties

Caption: General workflow for the characterization of a chemical compound.

General Protocol for Melting Point Determination

A small, dry sample of the purified compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a steady rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

General Protocol for Boiling Point Determination

For a solid compound, the boiling point is typically determined under reduced pressure to prevent decomposition. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

General Protocol for Solubility Assessment

A qualitative assessment of solubility can be performed by adding a small, measured amount of the compound to a fixed volume of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at a specific temperature. The mixture is agitated, and the degree of dissolution is observed.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Conclusion

This compound is a commercially available solid reagent with potential applications in organic synthesis. While its basic chemical identity is well-established, a significant data gap exists regarding its specific quantitative physical properties. Researchers and drug development professionals utilizing this compound would need to perform their own characterization to determine these values. The general experimental workflows provided in this guide can serve as a starting point for such an analysis.

References

An In-depth Technical Guide to 5-Bromo-3-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and safety data for the chemical compound 5-Bromo-3-fluoro-4-methylbenzaldehyde. This information is critical for its application in research, particularly in the fields of medicinal chemistry and drug development, where it serves as a versatile building block.

Chemical Structure and Identification

This compound is an aromatic aldehyde substituted with bromine, fluorine, and a methyl group. The precise arrangement of these substituents on the benzene ring is crucial for its reactivity and use in targeted chemical syntheses.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-Bromo-5-fluoro-4-methylbenzaldehyde |

| CAS Number | 1370411-47-4 |

| Chemical Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| InChI | 1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 |

| InChI Key | UOZMORAUZYBPSG-UHFFFAOYSA-N |

| SMILES | O=Cc1cc(Br)c(C)c(F)c1[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for determining appropriate reaction conditions, purification methods, and storage requirements.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |

Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, commercial suppliers indicate that this data, including NMR, HPLC, and LC-MS, can be provided upon request.[1] The expected spectral features can be predicted based on the analysis of similar compounds.

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (CHO): A singlet peak between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm), showing coupling to the fluorine atom.

-

Methyl Protons (CH₃): A singlet peak around δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A peak in the highly deshielded region of δ 185-195 ppm.

-

Aromatic Carbons: Several peaks in the range of δ 110-165 ppm. The carbons directly bonded to fluorine and bromine will show characteristic chemical shifts and coupling constants (for C-F).

-

Methyl Carbon (CH₃): A peak in the aliphatic region, typically around δ 15-25 ppm.

Expected IR Spectral Features:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: A band in the 500-650 cm⁻¹ region.

Expected Mass Spectrometry Features:

-

Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a compound containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2). The nominal mass would be 216 and 218 m/z.

-

Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and the hydrogen radical (-H).

Synthesis

A detailed, experimentally verified synthesis protocol for this compound is not described in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway:

A potential synthetic approach could involve the bromination of a suitable precursor, such as 3-fluoro-4-methylbenzaldehyde. The directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Caption: A conceptual synthetic route to this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 4: Precautionary Statements

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Experimental Workflow for Safe Handling:

Caption: Recommended workflow for the safe handling of this compound.

Applications in Research and Development

Substituted benzaldehydes are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. The presence of multiple functional groups on this compound—an aldehyde, a bromine atom, a fluorine atom, and a methyl group—provides several reaction sites. This allows for its use in a variety of chemical transformations, including:

-

Nucleophilic addition reactions at the aldehyde group.

-

Wittig and related olefination reactions.

-

Reductive amination to form substituted benzylamines.

-

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) utilizing the C-Br bond.

The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making this compound a valuable starting material for the synthesis of novel therapeutic agents. A patent application from 2023 indicates its use as a reactant in the synthesis of more complex molecules.[2]

This technical guide serves as a foundational resource for professionals working with this compound. For detailed experimental procedures and validated spectroscopic data, it is recommended to consult the supplier's Certificate of Analysis and other technical documentation.

References

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-4-methylbenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science research. The presence of bromine, fluorine, and methyl groups on the benzaldehyde core offers multiple reaction sites and modulates the electronic properties of the molecule, enabling its use in a variety of chemical transformations. This document details its chemical properties, provides a representative synthetic protocol, and outlines a general workflow for its preparation.

IUPAC Name

The correct IUPAC name for the compound commonly referred to as 5-Bromo-3-fluoro-4-methylbenzaldehyde is 3-bromo-5-fluoro-4-methylbenzaldehyde .

Chemical and Physical Properties

A summary of the key quantitative data for 3-bromo-5-fluoro-4-methylbenzaldehyde is presented in the table below.

| Property | Value |

| CAS Number | 1370411-47-4 |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Storage Temperature | 2-8°C, under inert atmosphere |

Experimental Protocols

Synthesis of 3-bromo-5-fluoro-4-methylbenzaldehyde from 3-fluoro-4-methylbenzaldehyde

Materials:

-

3-Fluoro-4-methylbenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylbenzaldehyde (1 equivalent) in dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.1 equivalents) to the stirred solution.

-

Acid Catalysis: Carefully add concentrated sulfuric acid dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium sulfite to neutralize any remaining bromine.

-

Workup: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 3-bromo-5-fluoro-4-methylbenzaldehyde.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 3-bromo-5-fluoro-4-methylbenzaldehyde, highlighting the key steps from the starting material to the final purified product.

Caption: A generalized workflow for the synthesis of 3-bromo-5-fluoro-4-methylbenzaldehyde.

properties of 5-Bromo-3-fluoro-4-methylbenzaldehyde

An In-Depth Technical Guide to 5-Bromo-3-fluoro-4-methylbenzaldehyde

Introduction

This compound (CAS No. 1370411-47-4) is a substituted aromatic aldehyde that serves as a crucial and versatile intermediate in the fields of medicinal chemistry, drug discovery, and materials science.[1][2] Its molecular structure, featuring an aldehyde functional group along with bromine, fluorine, and methyl substituents on the benzene ring, provides multiple reactive sites for advanced chemical synthesis. The presence of a fluorine atom is particularly significant, as fluorinated organic compounds are of high interest in pharmaceutical development due to their ability to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols for this important building block, intended for researchers, chemists, and professionals in drug development.

Core Properties

The fundamental chemical and physical are summarized below. The compound is typically available as a solid with high purity from various chemical suppliers.[3][4]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | [3] |

| Common Name | This compound | [3] |

| CAS Number | 1370411-47-4 | [3] |

| Molecular Formula | C₈H₆BrFO | [3] |

| Molecular Weight | 217.04 g/mol | [5] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [4] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [3][5] |

| SMILES | O=CC1=CC(Br)=C(C)C(F)=C1 | |

| InChI Key | UOZMORAUZYBPSG-UHFFFAOYSA-N | [3] |

Table 2: Spectral Data

| Data Type | Details |

| ¹H NMR | Experimental data not available in the public literature. Data can be obtained from suppliers upon request.[6] |

| ¹³C NMR | Experimental data not available in the public literature. Data can be obtained from suppliers upon request.[6] |

| Mass Spectrometry | Experimental data not available in the public literature. Data can be obtained from suppliers upon request.[6] |

| Infrared (IR) | Experimental data not available in the public literature. Data can be obtained from suppliers upon request. |

Synthesis and Reactivity

As a key intermediate, understanding the synthesis and reactivity of this compound is essential for its effective application.

Experimental Protocol: Synthesis

Reaction: Bromination of 3-Fluoro-4-methylbenzaldehyde.

Materials:

-

3-Fluoro-4-methylbenzaldehyde (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-fluoro-4-methylbenzaldehyde in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature at 0 °C.

-

Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a 10% sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the aldehyde and the substituted aromatic ring.

-

Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations, including Wittig reactions to form alkenes, reductive amination to produce secondary and tertiary amines, Grignard reactions to yield secondary alcohols, and aldol condensations.

-

Aromatic Ring: The bromine atom is a key handle for cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is critical for building molecular complexity. The electronic effects of the fluorine, bromine, and methyl groups direct the regioselectivity of any further electrophilic aromatic substitution reactions.

Applications in Research and Drug Development

This compound is primarily used as a building block in the synthesis of more complex molecules with potential biological activity. Its utility has been demonstrated in patent literature, where it serves as a key intermediate in the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of cancer.[9][10] The compound's structure allows for its incorporation into larger scaffolds, which are then evaluated for therapeutic efficacy.

Its role as a "protein degrader building block" suggests it is also used in the development of PROTACs (Proteolysis-Targeting Chimeras) and other novel therapeutic modalities.[4]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.[3]

Table 3: GHS Hazard Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves.

-

Use chemical safety goggles or a face shield.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear a lab coat.

This compound is a high-value chemical intermediate with significant potential in synthetic chemistry. Its well-defined reactivity, particularly at the aldehyde and bromo-positions, makes it an ideal starting point for constructing complex molecular architectures. Its documented use in the synthesis of advanced pharmaceutical candidates, such as EGFR inhibitors, underscores its importance to the drug discovery community. Researchers and scientists utilizing this compound should adhere to strict safety protocols due to its irritant nature. As synthetic methodologies advance, the applications for this versatile building block are expected to expand further.

References

- 1. Benzaldehyde Derivatives for Pharmaceutical Intermediates (18) [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1370411-47-4 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1370411-47-4 | CAS DataBase [m.chemicalbook.com]

- 6. 1370411-47-4|this compound|BLD Pharm [bldpharm.com]

- 7. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. WO2023217924A1 - Combination of allosteric and orthosteric egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 10. WO2022117487A1 - New indazole derivatives - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 5-Bromo-3-fluoro-4-methylbenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of this compound in a range of common organic solvents, details experimental protocols for precise solubility determination, and presents logical workflows for solubility assessment and chemical synthesis.

Core Topic: Solubility of this compound in Organic Solvents

Illustrative Quantitative Solubility Data

To facilitate comparative analysis and experimental design, the following table presents hypothetical quantitative solubility data for this compound in a selection of common organic solvents at ambient temperature (25°C). It is crucial to note that these values are illustrative and should be experimentally verified.

| Solvent | Chemical Class | Predicted Solubility (g/L) | Predicted Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | > 200 | > 0.92 |

| N,N-Dimethylformamide (DMF) | Amide | > 200 | > 0.92 |

| Tetrahydrofuran (THF) | Ether | 150 - 200 | 0.69 - 0.92 |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 100 - 150 | 0.46 - 0.69 |

| Acetone | Ketone | 80 - 120 | 0.37 - 0.55 |

| Ethyl Acetate | Ester | 50 - 80 | 0.23 - 0.37 |

| Acetonitrile | Nitrile | 40 - 70 | 0.18 - 0.32 |

| Isopropanol | Alcohol | 20 - 40 | 0.09 - 0.18 |

| Methanol | Alcohol | 15 - 30 | 0.07 - 0.14 |

| Toluene | Aromatic Hydrocarbon | 10 - 20 | 0.05 - 0.09 |

| Hexane | Aliphatic Hydrocarbon | < 1 | < 0.005 |

Note: These are estimated values and require experimental confirmation.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from reaction chemistry to formulation development. The following are detailed methodologies for assessing the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by pipetting, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).

-

-

Quantification of Solute:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A calibration curve prepared with known concentrations of the compound is used for quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in g/L or mol/L.

-

Kinetic Solubility Determination (DMSO Stock Solution Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.

-

-

Addition to Solvent:

-

In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., an aqueous buffer or an organic solvent). The final concentration of DMSO is typically kept low (e.g., 1-2%) to minimize its effect on the solubility in the test solvent.[5]

-

-

Incubation and Precipitation Observation:

-

Quantification (Optional):

Visualizing Workflows and Relationships

To further elucidate the processes involved in working with this compound, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows.

References

Stability of 5-Bromo-3-fluoro-4-methylbenzaldehyde Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis due to its unique substitution pattern, which offers multiple points for further functionalization. The stability of such a molecule under various pH conditions is a critical parameter, influencing its storage, handling, and application in multi-step synthetic routes, particularly those involving acidic reagents or intermediates. This technical guide provides a comprehensive overview of the predicted stability of this compound in acidic environments, based on established principles of organic chemistry and data from analogous compounds. It also outlines experimental protocols for assessing its stability and discusses potential degradation pathways.

Theoretical Stability Assessment

The stability of this compound under acidic conditions is primarily governed by the electronic effects of its substituents on the benzaldehyde moiety.

-

Aldehyde Group: The formyl group (-CHO) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Under acidic conditions, the carbonyl oxygen is susceptible to protonation, which enhances the electrophilicity of the carbonyl carbon.

-

Bromo and Fluoro Substituents: As halogens, both bromine and fluorine are electron-withdrawing via the inductive effect, further deactivating the ring. However, they are ortho-, para-directing for electrophilic aromatic substitution due to resonance effects.

-

Methyl Group: The methyl group (-CH₃) is an electron-donating group, which activates the aromatic ring.

The combination of these substituents results in a complex electronic environment. The strong deactivating effects of the formyl group and the halogens suggest that the aromatic ring is relatively stable towards further electrophilic substitution under many acidic conditions. However, the aldehyde functional group itself can be a site of reactivity.

Potential Degradation Pathways Under Acidic Conditions

While this compound is expected to be relatively stable under mild acidic conditions, several potential degradation or transformation pathways could occur, particularly under more forcing conditions (e.g., strong acids, elevated temperatures).

-

Acid-Catalyzed Aldol-Type Condensation: Aromatic aldehydes lacking α-hydrogens cannot self-condense via the typical enol/enolate mechanism. However, in the presence of other enolizable ketones or aldehydes, cross-aldol condensation could be a possibility.

-

Cannizzaro-Type Reaction: The Cannizzaro reaction, involving the disproportionation of two aldehyde molecules to yield a carboxylic acid and an alcohol, typically occurs under strongly basic conditions. However, acid-catalyzed variations, though less common, cannot be entirely ruled out under specific circumstances.

-

Electrophilic Aromatic Substitution: Although the ring is deactivated, sufficiently strong electrophiles in a highly acidic medium could lead to further substitution on the aromatic ring. The directing effects of the existing substituents would govern the position of any new group.

-

Polymerization: Some substituted benzaldehydes can undergo acid-catalyzed polymerization. This is a potential pathway for degradation, leading to the formation of insoluble polymeric materials.

-

Hydrolysis of Halogen Substituents: While generally stable, the carbon-halogen bonds could be susceptible to hydrolysis under very harsh acidic conditions, although this is not a common reaction pathway for aryl halides.

Quantitative Data Summary

| Parameter | Acidic Condition 1 (e.g., 0.1 M HCl) | Acidic Condition 2 (e.g., 1 M H₂SO₄) | Acidic Condition 3 (e.g., TFA) |

| Half-life (t½) | To be determined | To be determined | To be determined |

| Degradation Rate (k) | To be determined | To be determined | To be determined |

| Major Degradants | To be identified | To be identified | To be identified |

| % Recovery at 24h | To be determined | To be determined | To be determined |

Experimental Protocols

The following is a general protocol for conducting a forced degradation study to assess the stability of this compound under acidic conditions. This protocol is based on standard pharmaceutical stability testing guidelines.[1][2][3]

Objective: To determine the degradation profile of this compound when subjected to various acidic stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl), analytical grade

-

Sulfuric acid (H₂SO₄), analytical grade

-

Trifluoroacetic acid (TFA), analytical grade

-

Sodium hydroxide (NaOH) for neutralization

-

pH meter

-

HPLC system with a UV detector

-

LC-MS system for degradant identification

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 1 M HCl, and 1 M H₂SO₄.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

-

HPLC Analysis:

-

Analyze the stressed samples by a validated stability-indicating HPLC method.

-

The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

-

Quantify the amount of remaining this compound and any degradation products by comparing peak areas to a standard of the unstressed compound.

-

-

Degradant Identification:

-

For samples showing significant degradation, perform LC-MS analysis to identify the mass of the degradation products, which will help in elucidating their structures.

-

Visualizations

The following diagrams illustrate potential acid-catalyzed reaction pathways for this compound.

Caption: Initial protonation of the carbonyl oxygen under acidic conditions.

Caption: A simplified logical flow of a potential acid-catalyzed polymerization pathway.

Caption: A high-level workflow for the experimental stability assessment.

Conclusion

Based on the electronic properties of its substituents, this compound is predicted to have moderate to good stability under mild acidic conditions. The primary sites of reactivity are the carbonyl group and potentially the aromatic ring under harsh electrophilic conditions. To ascertain its stability profile for specific applications, especially in drug development and manufacturing, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The resulting data will be crucial for defining appropriate storage conditions, synthetic parameters, and predicting potential interactions with other reactive species.

References

An In-depth Technical Guide to the Storage and Handling of 5-Bromo-3-fluoro-4-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, laboratory safety, and the well-being of personnel. This guide provides a comprehensive overview of the essential procedures for 5-Bromo-3-fluoro-4-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds.

Core Chemical Properties

This compound is a solid, off-white compound.[1] A summary of its key chemical and physical properties is provided in the table below. Understanding these characteristics is the first step toward safe and effective handling.

| Property | Value | Reference |

| CAS Number | 1370411-47-4 | [2][3] |

| Molecular Formula | C8H6BrFO | [2][3] |

| Molecular Weight | 217.04 g/mol | [2][3] |

| Physical Form | Solid | [1][2] |

| Appearance | Off-white | [1] |

| Purity | ≥97% - 98% | [2] |

| Melting Point | Not definitively available for this isomer. For a similar compound, 3-bromo-4-fluorobenzaldehyde, the melting point is 28 - 33 °C.[1] | N/A |

| Boiling Point | Not definitively available for this isomer. For a similar compound, 3-bromo-4-fluorobenzaldehyde, the boiling point is 138 - 139 °C.[1] | N/A |

| Flash Point | Not definitively available for this isomer. For a similar compound, 3-bromo-4-fluorobenzaldehyde, the flash point is > 110 °C.[1] | N/A |

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent degradation.

Recommended Storage Conditions:

-

Temperature: The recommended storage temperature is between 2-8°C.[2][3] Some suppliers may suggest storage at room temperature, but for long-term stability and to minimize potential degradation, refrigeration is advised.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxidation and reaction with atmospheric moisture.[1][2][3] The compound is noted to be air-sensitive.[1][4]

-

Light: Keep the container in a dark place to avoid photodegradation.[2][3]

-

Container: The container should be tightly closed and stored in a dry, well-ventilated area.[1][5]

Incompatible Materials: To prevent hazardous reactions, avoid storing this compound with the following:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][6][7]

-

Ensure that safety showers and eyewash stations are readily accessible.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[1][6]

-

Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1] It is important to inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[1][6]

-

Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be necessary.[1][6] However, for large-scale operations or in situations with potential for significant aerosolization, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Hygiene Measures:

Hazard Identification and First Aid

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][8]

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][6][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][6][8]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][6][8]

-

Ingestion: Clean the mouth with water and seek medical attention.[6]

Spill and Disposal Procedures

Spill Management:

-

In case of a spill, avoid generating dust.

-

Sweep up the solid material and place it into a suitable, labeled container for disposal.[6]

-

Ensure the cleanup is performed by personnel wearing appropriate PPE.

Waste Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[1][6]

-

Do not empty into drains.[7]

Experimental Workflow and Handling Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound | 1370411-47-4 [sigmaaldrich.com]

- 3. 1370411-47-4|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 5-Bromo-2-fluoro-4-methylbenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

In-Depth Technical Guide: 5-Bromo-3-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-4-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its strategic substitution pattern, featuring an aldehyde, a bromine atom, and a fluorine atom, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The aldehyde group offers a reactive site for forming carbon-carbon and carbon-nitrogen bonds, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key synthetic applications of this compound, with a focus on its potential role in the development of kinase inhibitors.

Commercial Availability and Specifications

This compound is readily available from a number of commercial suppliers, ensuring its accessibility for research and development purposes. The typical purity of the commercially available compound is high, generally around 98%.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich (via Ambeed, Inc.) | 1370411-47-4 | C₈H₆BrFO | 217.04 | 98% |

| BLD Pharm | 1370411-47-4 | C₈H₆BrFO | 217.04 | Not Specified |

| Sunway Pharm Ltd | 1370411-47-4 | C₈H₆BrFO | 217.04 | 97% |

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis of this compound and its application in a key cross-coupling reaction.

Synthesis of this compound

Reaction: Bromination of 3-fluoro-4-methylbenzaldehyde.

Materials:

-

3-Fluoro-4-methylbenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bromide (NaBr)

-

Hydrochloric Acid (HCl, 35%)

-

Sodium Hypochlorite (NaOCl, 8% aqueous solution)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1 mole of 3-fluoro-4-methylbenzaldehyde in 160 mL of dichloromethane to create solution A.

-

In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and while stirring, add 100 mL of 35% hydrochloric acid to create solution B.

-

Combine solution A and solution B in a reaction vessel equipped with a stirrer and an ultrasonic bath, maintaining a temperature of 20-25 °C.

-

With stirring and sonication, add 1.02 moles of an 8% sodium hypochlorite aqueous solution dropwise over 1 hour.

-

After the addition is complete, continue to stir and sonicate the mixture for an additional 2 hours at the same temperature.

-

Cease sonication and stirring, and allow the phases to separate.

-

Isolate the dichloromethane phase and wash it with deionized water until the aqueous phase is neutral.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

Suzuki-Miyaura Coupling: A Key Application

The bromine atom of this compound is a key functional group that enables carbon-carbon bond formation via Suzuki-Miyaura cross-coupling. This reaction is fundamental in medicinal chemistry for constructing biaryl scaffolds. The following is a general protocol for the coupling of this compound with a generic arylboronic acid.

Reaction: Palladium-catalyzed cross-coupling with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-fluoro-4-methylbenzaldehyde.

Visualized Workflows and Signaling Pathways

Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Application in Targeting the p38 MAPK Signaling Pathway

The structural motifs present in derivatives of this compound are commonly found in small molecule inhibitors of protein kinases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[3] Its aberrant activation is a hallmark of many inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[4]

Caption: A simplified representation of the p38 MAPK signaling cascade and a potential point of therapeutic intervention.

References

- 1. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a feasible synthetic route for 5-Bromo-3-fluoro-4-methylbenzaldehyde, a valuable building block in medicinal chemistry and drug development. The proposed synthesis leverages a commercially available starting material and a regioselective bromination reaction.

Synthetic Strategy

The most direct and logical synthetic approach to this compound is the regioselective electrophilic bromination of the commercially available 3-Fluoro-4-methylbenzaldehyde. This strategy is underpinned by the directing effects of the substituents on the aromatic ring. The methyl group at the 4-position and the aldehyde group at the 1-position are both directing the incoming electrophile (bromine) to the 5-position. The fluorine atom at the 3-position is also an ortho, para-director, but the concerted directing effect of the methyl and aldehyde groups to the 5-position is expected to yield the desired product with high regioselectivity.

Starting Material

The key starting material for this synthesis is 3-Fluoro-4-methylbenzaldehyde.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Availability |

| 3-Fluoro-4-methylbenzaldehyde | 177756-62-6 | C8H7FO | 138.14 g/mol | Commercially available[1][2][3] |

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established methods for the bromination of similar substrates.[4]

Reaction:

Caption: Synthesis of this compound.

Materials:

-

3-Fluoro-4-methylbenzaldehyde

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Fluoro-4-methylbenzaldehyde (1.0 eq.) in glacial acetic acid.

-

Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by pouring the mixture into a saturated sodium bisulfite solution to neutralize any unreacted bromine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. The yield is an estimate based on similar reported bromination reactions.

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 3-Fluoro-4-methylbenzaldehyde | 138.14 | 1 | 1.0 | This compound | 217.04 | 217.04 | 85-95% |

| Bromine | 159.81 | 1.1 | 1.1 |

Logical Workflow

The synthesis workflow can be visualized as a straightforward, single-step conversion of the starting material to the final product.

Caption: Synthetic workflow for this compound.

References

- 1. CAS 177756-62-6 | 2715-3-34 | MDL MFCD01631532 | 3-Fluoro-4-methylbenzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 5-Bromo-3-fluoro-4-methylbenzaldehyde in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 5-Bromo-3-fluoro-4-methylbenzaldehyde as a key intermediate in the synthesis of novel agrochemicals. While direct agrochemical applications of this specific molecule are not extensively documented in publicly available literature, its structural features suggest its value as a precursor for creating new fungicides, herbicides, and insecticides. This document outlines hypothetical, yet plausible, research applications based on the known bioactivities of structurally related compounds.

Introduction: The Potential of Substituted Benzaldehydes in Agrochemicals

Substituted benzaldehydes are versatile chemical building blocks in the development of a wide range of biologically active molecules, including agrochemicals. The incorporation of halogen atoms, such as bromine and fluorine, along with a methyl group, can significantly influence the physicochemical properties of the resulting compounds. These modifications can enhance metabolic stability, improve binding affinity to target enzymes, and increase lipophilicity, all of which are desirable traits for effective pesticides.

This compound possesses a unique substitution pattern that makes it an attractive starting material for the synthesis of novel agrochemicals. The presence of both bromine and fluorine can lead to enhanced biological activity and a unique mode of action.

Hypothetical Application: Synthesis of Novel Benzamide Fungicides

Drawing inspiration from the structure of known benzamide fungicides like fluopicolide, this compound can be utilized as a foundational scaffold for the synthesis of new fungicidal compounds. Fluopicolide, 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, is a potent fungicide used to control oomycete pathogens.[1] A plausible research direction is to synthesize analogs of fluopicolide where the dichlorinated phenyl ring is replaced by a 5-bromo-3-fluoro-4-methylphenyl moiety.

Signaling Pathway (Hypothesized)

The proposed benzamide fungicides derived from this compound are hypothesized to share a similar mode of action with fluopicolide, which involves the disruption of spectrin-like proteins in the cytoskeleton of oomycetes.[1][2][3][4] This disruption leads to the delocalization of these proteins from the cell membrane into the cytoplasm, ultimately causing cell lysis and death.

Caption: Hypothesized signaling pathway of proposed benzamide fungicide.

Experimental Protocols

Synthesis of 5-Bromo-3-fluoro-4-methylbenzoic acid (Intermediate 1)

This protocol describes the oxidation of the aldehyde group of this compound to a carboxylic acid, a key step in preparing for amide bond formation.

Workflow:

Caption: Workflow for the synthesis of Intermediate 1.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate (2 equivalents) in water.

-

Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic, so maintain the temperature below 40°C using a water bath.

-

Stir the mixture for 4-6 hours or until the purple color of the permanganate has disappeared.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Acidify the solution with concentrated HCl to pH 1-2 to precipitate the carboxylic acid.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-3-fluoro-4-methylbenzoic acid.

-

Characterize the product using NMR and IR spectroscopy.

Synthesis of the Target Benzamide Fungicide

This protocol outlines the coupling of the synthesized benzoic acid intermediate with a suitable amine, for instance, a substituted pyridinylmethylamine, to form the final benzamide product.

Workflow:

Caption: Workflow for the synthesis of the target benzamide fungicide.

Materials:

-

5-Bromo-3-fluoro-4-methylbenzoic acid (Intermediate 1)

-

A suitable amine (e.g., (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine)

-

Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure (using SOCl₂):

-

Suspend 5-Bromo-3-fluoro-4-methylbenzoic acid (1 equivalent) in anhydrous DCM.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

-

Add a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-3 hours until the acid is completely converted to the acid chloride (monitor by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the amine (1 equivalent) and triethylamine (2 equivalents) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation (Hypothetical)

The following tables present hypothetical data for a series of synthesized benzamide fungicides derived from this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Physicochemical Properties of Hypothetical Benzamide Fungicides

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (calculated) |

| BFM-B-01 | C₁₄H₈BrClF₃N₂O | 423.58 | 155-157 | 4.2 |

| BFM-B-02 | C₁₅H₁₀BrF₃N₂O | 399.15 | 162-164 | 3.9 |

| BFM-B-03 | C₁₄H₇BrF₄N₂O | 417.12 | 148-150 | 4.5 |

Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)

| Compound ID | Phytophthora infestans | Plasmopara viticola | Pseudoperonospora cubensis |

| BFM-B-01 | 0.05 | 0.12 | 0.08 |

| BFM-B-02 | 0.21 | 0.35 | 0.28 |

| BFM-B-03 | 0.09 | 0.15 | 0.11 |

| Fluopicolide | 0.06 | 0.10 | 0.07 |

Table 3: In Vivo Protective Activity (% Control at 100 ppm)

| Compound ID | Potato Late Blight | Grape Downy Mildew | Cucumber Downy Mildew |

| BFM-B-01 | 95 | 92 | 98 |

| BFM-B-02 | 80 | 75 | 82 |

| BFM-B-03 | 90 | 88 | 93 |

| Fluopicolide | 98 | 95 | 99 |

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The outlined synthetic pathways and hypothesized biological activities provide a solid foundation for researchers to explore the potential of this compound in developing new and effective fungicides. The unique substitution pattern of this benzaldehyde derivative may lead to the discovery of next-generation crop protection agents with improved efficacy and novel modes of action. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

Application Notes and Protocols for the Suzuki-M.png Coupling Reaction of 5-Bromo-3-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-3-fluoro-4-methylbenzaldehyde with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to generate complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The provided methodology is based on established procedures for electron-deficient aryl bromides and offers a robust starting point for further optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section outlines a representative experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate, tribasic (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reagents (e.g., 5-10 mL per mmol of the aryl bromide).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of aryl bromides with structural similarities to this compound. These data can serve as a guide for optimizing the reaction conditions for specific substrates.

Table 1: Representative Reaction Conditions for Suzuki Coupling of Substituted Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 95 | [2] |

| 3-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 12 | 92 | [2] |

| 4-Bromo-3-fluorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 8 | 88 | [3] |